molecular formula C16H18N2O4 B2370543 [2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl] 3-hydroxy-4-methylbenzoate CAS No. 1110816-42-6

[2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl] 3-hydroxy-4-methylbenzoate

Cat. No.: B2370543
CAS No.: 1110816-42-6
M. Wt: 302.33
InChI Key: QOFAHBVVBXKSJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl] 3-hydroxy-4-methylbenzoate is a chemical compound with the molecular formula C16H18N2O4 and a molecular weight of 302.33 g/mol. This compound is characterized by the presence of a cyanocyclopentyl group, an oxoethyl group, and a hydroxy-methylbenzoate moiety. It is used in various scientific research applications due to its unique chemical structure and properties.

Scientific Research Applications

[2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl] 3-hydroxy-4-methylbenzoate is utilized in several scientific research fields:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antiviral and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl] 3-hydroxy-4-methylbenzoate typically involves the reaction of 3-hydroxy-4-methylbenzoic acid with 2-oxoethylamine in the presence of a cyanocyclopentyl group. The reaction conditions often include the use of organic solvents such as methanol or ethanol, and catalysts like methanesulfonic acid under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is common to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

[2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl] 3-hydroxy-4-methylbenzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyanocyclopentyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated or substituted analogs, depending on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of [2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl] 3-hydroxy-4-methylbenzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • [2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl] 3-hydroxybenzoate
  • [2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl] 4-hydroxy-4-methylbenzoate

Uniqueness

[2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl] 3-hydroxy-4-methylbenzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.

Properties

IUPAC Name

[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl] 3-hydroxy-4-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4/c1-11-4-5-12(8-13(11)19)15(21)22-9-14(20)18-16(10-17)6-2-3-7-16/h4-5,8,19H,2-3,6-7,9H2,1H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOFAHBVVBXKSJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)OCC(=O)NC2(CCCC2)C#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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